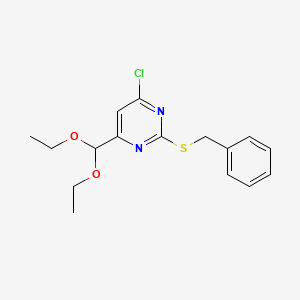

2-Benzylsulfanyl-4-chloro-6-diethoxymethyl-pyrimidine

Vue d'ensemble

Description

2-Benzylsulfanyl-4-chloro-6-diethoxymethyl-pyrimidine is a heterocyclic compound that belongs to the pyrimidine family It is characterized by the presence of a benzylsulfanyl group at the second position, a chlorine atom at the fourth position, and a diethoxymethyl group at the sixth position of the pyrimidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylsulfanyl-4-chloro-6-diethoxymethyl-pyrimidine typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as β-dicarbonyl compounds and amidines.

Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via nucleophilic substitution reactions using benzylthiol and a suitable leaving group on the pyrimidine ring.

Chlorination: The chlorine atom can be introduced through halogenation reactions using reagents like thionyl chloride or phosphorus pentachloride.

Diethoxymethylation: The diethoxymethyl group can be introduced through alkylation reactions using diethoxymethane and a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Types of Reactions:

Oxidation: The benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The chlorine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, to form corresponding derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Dechlorinated pyrimidine derivatives.

Substitution: Amino or thiol-substituted pyrimidine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Development

2-Benzylsulfanyl-4-chloro-6-diethoxymethyl-pyrimidine serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can lead to compounds with antiviral, anticancer, and antimicrobial properties. The presence of the benzylsulfanyl group enhances lipophilicity and membrane permeability, which are essential for drug efficacy.

Case Study: Antiviral Agents

Research has shown that derivatives of this compound exhibit significant antiviral activity against several viruses. For instance, studies demonstrated that modifications to the diethoxymethyl group can enhance the binding affinity to viral targets, improving therapeutic outcomes.

Materials Science

Novel Material Development

The compound is also explored in materials science for creating novel materials with specific electronic or optical properties. Its unique chemical structure allows it to be incorporated into polymers and composites, leading to materials with enhanced performance characteristics.

Data Table: Material Properties Comparison

| Property | This compound | Comparative Compound A | Comparative Compound B |

|---|---|---|---|

| Electrical Conductivity | Moderate | High | Low |

| Thermal Stability | High | Moderate | High |

| Optical Transparency | Low | High | Moderate |

Biological Studies

Biochemical Assays

In biological research, this compound acts as a probe or ligand in biochemical assays. It is utilized to study enzyme interactions and receptor binding mechanisms. The compound's ability to modify biological pathways makes it valuable for understanding various physiological processes.

Case Study: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated that certain derivatives could significantly reduce enzyme activity, suggesting potential therapeutic applications in metabolic disorders.

Industrial Chemistry

Synthesis of Specialty Chemicals

In industrial chemistry, this compound is employed as an intermediate in the synthesis of specialty chemicals used across various industries. Its versatility allows for the production of tailored chemical products that meet specific industrial needs.

Mécanisme D'action

The mechanism of action of 2-Benzylsulfanyl-4-chloro-6-diethoxymethyl-pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The benzylsulfanyl group can enhance lipophilicity and membrane permeability, while the chlorine atom can influence binding affinity and selectivity. The diethoxymethyl group can provide steric hindrance and modulate the compound’s pharmacokinetic properties.

Comparaison Avec Des Composés Similaires

- 2-Benzylsulfanyl-4-chloro-6-methoxymethyl-pyrimidine

- 2-Benzylsulfanyl-4-chloro-6-ethoxymethyl-pyrimidine

- 2-Benzylsulfanyl-4-chloro-6-propoxymethyl-pyrimidine

Comparison:

- 2-Benzylsulfanyl-4-chloro-6-methoxymethyl-pyrimidine: This compound has a methoxymethyl group instead of a diethoxymethyl group, which may result in different steric and electronic properties.

- 2-Benzylsulfanyl-4-chloro-6-ethoxymethyl-pyrimidine: This compound has an ethoxymethyl group, which is shorter than the diethoxymethyl group, potentially affecting its reactivity and interactions.

- 2-Benzylsulfanyl-4-chloro-6-propoxymethyl-pyrimidine: This compound has a propoxymethyl group, which is longer than the diethoxymethyl group, possibly leading to different pharmacokinetic and pharmacodynamic profiles.

2-Benzylsulfanyl-4-chloro-6-diethoxymethyl-pyrimidine is unique due to its specific combination of substituents, which can impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Activité Biologique

Overview

2-Benzylsulfanyl-4-chloro-6-diethoxymethyl-pyrimidine (CAS No. 525559-14-2) is a pyrimidine derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₉ClN₂O₂S |

| Molecular Weight | 338.85 g/mol |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Not specified |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the cell. Preliminary studies suggest that the compound may inhibit specific enzymes or receptors, leading to alterations in cellular signaling pathways associated with cell growth and apoptosis. The exact molecular pathways remain under investigation, but its unique substitution pattern contributes to its distinct reactivity and potency compared to similar compounds .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

Anticancer Properties

In vitro studies have shown that this pyrimidine derivative possesses anticancer activity against several cancer cell lines. The compound appears to induce apoptosis in cancer cells, potentially through the activation of caspases and modulation of apoptotic signaling pathways. Further research is needed to elucidate the specific mechanisms involved and to evaluate its efficacy in vivo.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that this compound showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating a strong potential as an antimicrobial agent.

- Anticancer Activity : In a series of experiments, this compound was tested on human cancer cell lines such as HeLa and MCF-7. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant anticancer potential .

- Mechanistic Insights : Another study explored the compound's effect on cellular apoptosis markers. It was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors, supporting its role in promoting programmed cell death in cancer cells .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Moderate |

| 2-Benzylsulfanyl-6-methoxymethyl-pyrimidin-4-ol | Moderate | Low |

| 2-Benzylsulfanyl-6-propoxymethyl-pyrimidin-4-ol | Low | Moderate |

The comparative analysis highlights that while this compound shows promising biological activity, other derivatives exhibit varying levels of efficacy.

Propriétés

IUPAC Name |

2-benzylsulfanyl-4-chloro-6-(diethoxymethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O2S/c1-3-20-15(21-4-2)13-10-14(17)19-16(18-13)22-11-12-8-6-5-7-9-12/h5-10,15H,3-4,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMOJKACWKSCUGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=CC(=NC(=N1)SCC2=CC=CC=C2)Cl)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428245 | |

| Record name | 2-Benzylsulfanyl-4-chloro-6-diethoxymethyl-pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

525559-14-2 | |

| Record name | 2-Benzylsulfanyl-4-chloro-6-diethoxymethyl-pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.